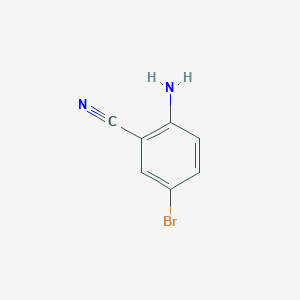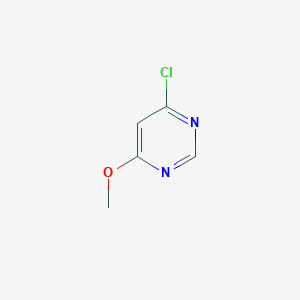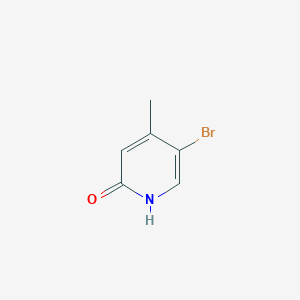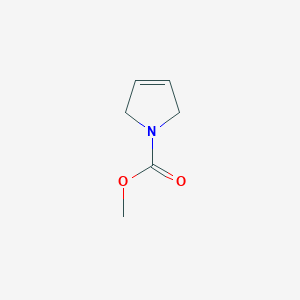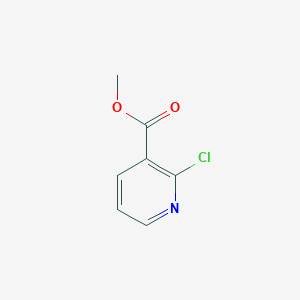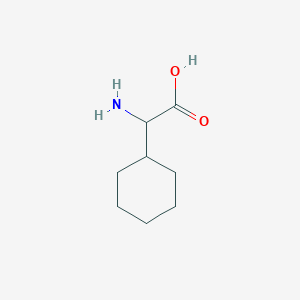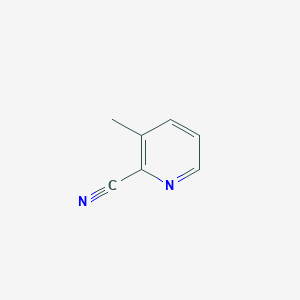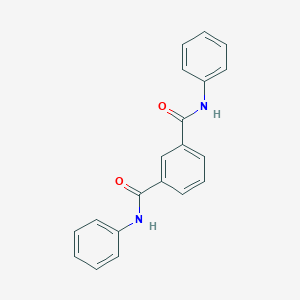
N,N'-Diphenylisophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Diphenylisophthalamide, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique properties. DPI is a white crystalline solid that is soluble in organic solvents, and it has been used in a variety of applications such as cancer research, neuroscience, and immunology. In
Wissenschaftliche Forschungsanwendungen
N,N'-Diphenylisophthalamide has been widely used in scientific research for its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. N,N'-Diphenylisophthalamide has been used to study the role of PKC in cancer research, immunology, and neuroscience. In cancer research, N,N'-Diphenylisophthalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In immunology, N,N'-Diphenylisophthalamide has been used to study the role of PKC in T-cell activation and differentiation. In neuroscience, N,N'-Diphenylisophthalamide has been used to study the role of PKC in synaptic plasticity and memory formation.
Wirkmechanismus
N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins and disrupts the downstream signaling pathways. N,N'-Diphenylisophthalamide has been shown to be a selective inhibitor of PKC, and it does not affect other kinases such as protein kinase A (PKA) and protein kinase B (PKB).
Biochemische Und Physiologische Effekte
N,N'-Diphenylisophthalamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N,N'-Diphenylisophthalamide induces apoptosis through the activation of caspase-3 and caspase-9. In T-cells, N,N'-Diphenylisophthalamide inhibits the activation of nuclear factor of activated T-cells (NFAT) and interferon-gamma (IFN-gamma) production. In neurons, N,N'-Diphenylisophthalamide has been shown to enhance long-term potentiation (LTP) and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-Diphenylisophthalamide has several advantages for lab experiments. It is a selective inhibitor of PKC, and it does not affect other kinases. N,N'-Diphenylisophthalamide is also a potent inhibitor of PKC, and it has been shown to be effective at nanomolar concentrations. However, N,N'-Diphenylisophthalamide has some limitations for lab experiments. It is not a reversible inhibitor of PKC, and it can lead to the downregulation of PKC expression with prolonged exposure.
Zukünftige Richtungen
There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research. One potential application is in the development of cancer therapies. N,N'-Diphenylisophthalamide has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another potential application is in the study of neurodegenerative diseases. PKC has been implicated in the pathogenesis of Alzheimer's disease, and N,N'-Diphenylisophthalamide may have potential as a therapeutic agent for this condition. Additionally, N,N'-Diphenylisophthalamide may have potential as a tool for studying the role of PKC in other cellular processes such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, N,N'-Diphenylisophthalamide is a chemical compound that has been widely used in scientific research for its ability to inhibit PKC activity. N,N'-Diphenylisophthalamide has been used in a variety of applications such as cancer research, immunology, and neuroscience. N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme, and it has several biochemical and physiological effects. N,N'-Diphenylisophthalamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research, and it may have potential as a therapeutic agent for various diseases.
Synthesemethoden
N,N'-Diphenylisophthalamide can be synthesized through a multi-step process starting from phthalic anhydride and aniline. The first step involves the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then reacted with aniline in the presence of a dehydrating agent to form N,N'-Diphenylisophthalamide. The final product is purified through recrystallization to obtain a high-purity N,N'-Diphenylisophthalamide.
Eigenschaften
CAS-Nummer |
13111-32-5 |
|---|---|
Produktname |
N,N'-Diphenylisophthalamide |
Molekularformel |
C20H16N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24) |
InChI-Schlüssel |
JMGJYCNTCKZBBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
Synonyme |
1,3-BenzenedicarboxaMide, N,N'-diphenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



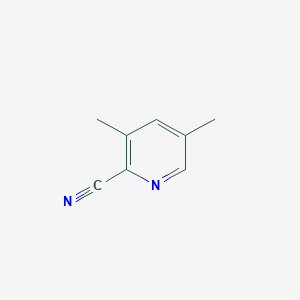
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
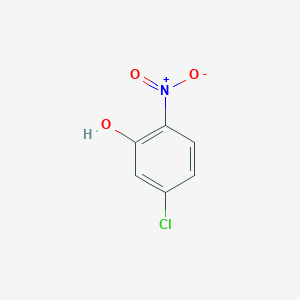
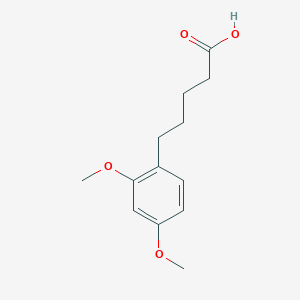
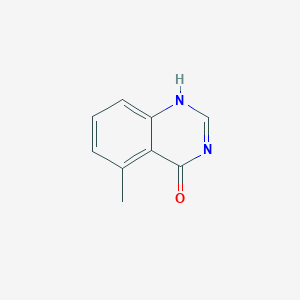
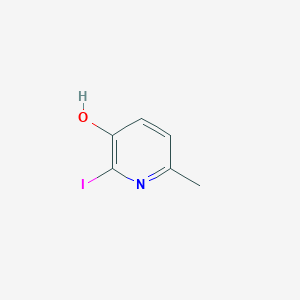
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
